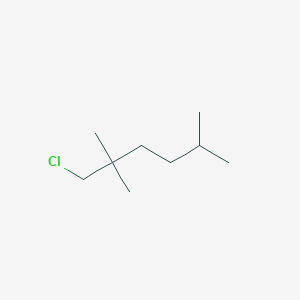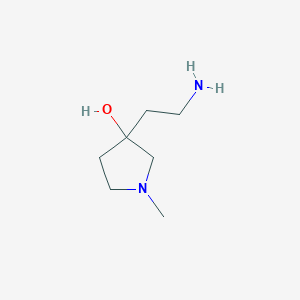
methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and aminoethyl compounds.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Cyclization: The key step in the synthesis is the cyclization of the starting materials to form the indole ring structure. This can be achieved through various methods, including the Fischer indole synthesis or the Bischler-Napieralski reaction.
Functionalization: After the formation of the indole ring, further functionalization is carried out to introduce the aminoethyl and carboxylate groups at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the indole ring, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 1-(2-aminoethyl)-1H-indole-5-carboxylate include other indole derivatives such as:
Tryptamine: An indole derivative with a similar aminoethyl side chain.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Melatonin: A hormone involved in regulating sleep-wake cycles, also derived from tryptophan.
Uniqueness
This compound is unique due to its specific functional groups and their positions on the indole ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
methyl 1-(2-aminoethyl)indole-5-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)10-2-3-11-9(8-10)4-6-14(11)7-5-13/h2-4,6,8H,5,7,13H2,1H3 |
InChI-Schlüssel |
KXRHQRVEOMPECK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


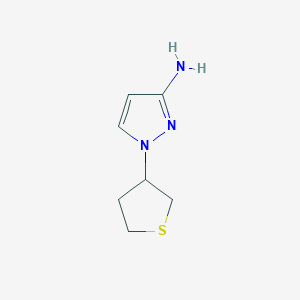
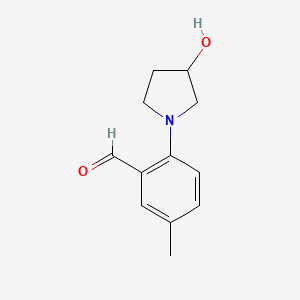
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)

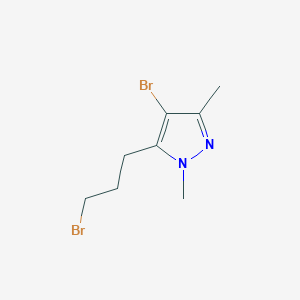


![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)

![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

